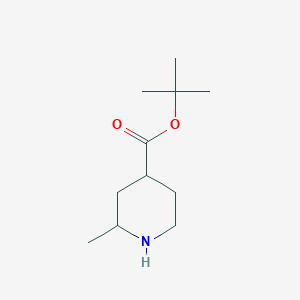

Tert-butyl 2-methylpiperidine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Protein Tyrosine Kinase Inhibitors : Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, a derivative of Tert-butyl 2-methylpiperidine-4-carboxylate, is a key intermediate in synthesizing protein tyrosine kinase Jak3 inhibitor—CP-690550. An efficient synthesis method for this compound involves a series of steps, starting from 4-methylpyridinium and proceeding through SN2 substitution, borohydride reduction, oxidation, and acylation, achieving a total yield of 80.2% (Chen Xin-zhi, 2011).

Anticancer Drug Synthesis : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another derivative, is crucial for small molecule anticancer drugs. A synthesis method from piperidin-4-ylmethanol was developed, involving nucleophilic substitution, oxidation, halogenation, and elimination reactions, with a high total yield of 71.4%. This compound is also involved in developing drugs for depression and cerebral ischemia treatment (Binliang Zhang et al., 2018).

Chiral Auxiliary in Peptide Synthesis : Both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate, related to this compound, were used as chiral auxiliaries in dipeptide synthesis. This compound showed effectiveness in preparing enantiomerically pure 2-methyl-3-phenylpropanoic acid and in Michael additions with high diastereoselectivities (A. Studer et al., 1995).

Synthesis of Homochiral Amino Acid Derivatives : Methyl (2 R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate, a compound structurally related to this compound, was hydroformylated to give important intermediates for the synthesis of homochiral amino acid derivatives, essential in synthesizing biologically active compounds (L. Kollár & P. Sándor, 1993).

Generation of Novel Pipecolic Acid Derivatives : Tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate, a derivative, was used in a cascade of reactions leading to novel pipecolic acid derivatives, highlighting its role as an acetonyl cation equivalent under acidic conditions (N. Purkayastha et al., 2010).

Propiedades

IUPAC Name |

tert-butyl 2-methylpiperidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-7-9(5-6-12-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFBOJERZOWTWDR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCN1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3,4-Dimethylbenzoyl)-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2410946.png)

![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)

![2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2410957.png)

![4-(Quinoxaline-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2410963.png)